6-O-p-Coumaroyl scandoside methyl ester

Anti-inflammatory screening NF-κB signaling RAW 264.7 macrophages

Procure this specific CSME reference material to authenticate Hedyotis diffusa via HPLC/TLC, distinguishing it from adulterants. Its defined anti-inflammatory activity in RAW 264.7 macrophages and unique p-coumaroyl ester moiety enable precise SAR studies and metabolic tracking. Ensure experimental reproducibility with this high-purity, well-characterized iridoid standard.

Molecular Formula C26H30O13
Molecular Weight 550.5 g/mol
Cat. No. B12379598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-p-Coumaroyl scandoside methyl ester
Molecular FormulaC26H30O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1
InChIKeyABYPZHZWILXERF-BYMAQSFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-p-Coumaroyl Scandoside Methyl Ester: Iridoid Glycoside Identification and Baseline Procurement Specifications


6-O-p-Coumaroyl scandoside methyl ester (also known as Oldenlandoside I, CAS 80159-07-5; molecular formula C₂₆H₃₀O₁₃, molecular weight 550.51 g/mol) is an iridoid O-glycoside belonging to the terpene glycoside subclass [1]. It is a naturally occurring secondary metabolite isolated predominantly from Hedyotis diffusa Willd. (Oldenlandia diffusa) and related Rubiaceae species [2]. The compound features a scandoside methyl ester core acylated at the 6-O position with an (E)-p-coumaroyl moiety [1]. It is commercially available as a reference standard (typical purity ≥98% by HPLC) and as a research-grade natural product .

Why 6-O-p-Coumaroyl Scandoside Methyl Ester Cannot Be Substituted by Generic Scandoside Methyl Ester or Asperuloside


Within the Hedyotis diffusa iridoid family, compounds sharing the scandoside methyl ester core differ fundamentally in their acyl substituents, which dictate both biological activity profiles and species-specific distribution patterns. 6-O-p-Coumaroyl scandoside methyl ester (CSME) contains a p-coumaroyl moiety, whereas close analogs include 6-O-p-methoxycinnamoyl, 6-O-feruloyl, and 6-O-caffeoyl esters, as well as non-acylated scandoside methyl ester (SME) [1]. These structural variations produce divergent activities: while CSME and SME lack significant anti-inflammatory activity in LPS-induced RAW 264.7 macrophages at 100 μM, asperuloside (ASP) and asperulosidic acid (ASPA) potently suppress NO, PGE₂, TNF-α, and IL-6 in the same assay system [2]. Conversely, CSME exhibits a unique species-discriminatory function—its content is significantly lower in O. corymbosa and O. tenelliflora substitutes compared to authentic O. diffusa, enabling its use as a definitive authentication marker where SME alone cannot distinguish these botanicals [3]. Substituting CSME with other scandoside methyl ester derivatives in quality control, authentication studies, or structure-activity relationship investigations would yield both false positives in species identification and misleading biological activity assignments.

6-O-p-Coumaroyl Scandoside Methyl Ester: Quantitative Differentiation Evidence Versus Closest Analogs


Absence of Anti-Inflammatory Activity in RAW 264.7 Macrophages Distinguishes CSME from ASP and ASPA

In a direct head-to-head comparative study of five Hedyotis diffusa iridoids under identical LPS-induced RAW 264.7 macrophage conditions, 6-O-p-coumaroyl scandoside methyl ester (CSME) and scandoside methyl ester (SME) both failed to significantly suppress TNF-α, IL-6, and NO production at 100 μM, whereas asperuloside (ASP) and asperulosidic acid (ASPA) significantly decreased all three inflammatory mediators at the same concentration [1]. The study also noted that desacetyl asperulosidic acid (DAA) did not significantly suppress these cytokines and mediators [1].

Anti-inflammatory screening NF-κB signaling RAW 264.7 macrophages

Differential Human Neutrophil Elastase Inhibition: E-p-Methoxycinnamoyl Analog Active, E-p-Coumaroyl Analog Inactive

In a head-to-head evaluation of five iridoid glycosides isolated from the same Hedyotis diffusa extract, E-6-O-p-methoxycinnamoyl scandoside methyl ester (compound 1) exhibited potent human neutrophil elastase (HNE) inhibition with an IC₅₀ of 18.0 μM, while E-6-O-p-coumaroyl scandoside methyl ester (compound 4) and its Z-isomer (compound 5) showed no notable inhibitory effect in the same assay [1]. Z-6-O-p-methoxycinnamoyl (compound 2) and E-6-O-p-feruloyl (compound 3) esters also lacked activity [1].

Human neutrophil elastase inhibition Serine protease Iridoid SAR

Species-Specific Distribution Enables Authentication of Oldenlandia diffusa from Adulterant Species

An HPLC method validated for quality assessment of Herba Oldenlandiae quantified E-6-O-p-coumaroyl scandoside methyl ester (compound 2) alongside asperuloside (compound 1) and E-6-O-p-coumaroyl scandoside methyl ester-10-methyl ether (compound 3) [1]. The results demonstrated that the contents of compounds 2 and 3 were found to be lower in the two substitute species O. corymbosa and O. tenelliflora compared to authentic O. diffusa, establishing compound 2 as a discriminatory marker [1].

Botanical authentication Quality control HPLC marker

Stability Profile in Aqueous Buffers Enables Pharmacokinetic and Formulation Studies

A dedicated stability study of E-6-O-p-coumaroyl scandoside methyl ester was conducted in sodium phosphate buffers across varying pH values and temperatures, with quantification by a validated HPLC-UV method [1]. This study established baseline degradation kinetics and analytical conditions for the compound [1]. No comparative stability data for other scandoside methyl ester acyl derivatives were identified in the primary literature; the evidence is class-level inference based on the compound's distinct acyl substitution.

Stability Pharmacokinetics Formulation

Recommended Procurement and Research Applications for 6-O-p-Coumaroyl Scandoside Methyl Ester Based on Evidence


Quality Control and Authentication of Herba Oldenlandiae (Baihuasheshecao) via HPLC

Procure 6-O-p-coumaroyl scandoside methyl ester (E-isomer) as a certified reference standard for HPLC-based authentication of Oldenlandia diffusa raw materials and finished products. As established, this compound serves as one of three validated marker compounds for distinguishing authentic O. diffusa from the common adulterants O. corymbosa and O. tenelliflora, which contain lower concentrations of this iridoid [1]. Its use is essential for compliance with published quality assessment methods for Herba Oldenlandiae.

Negative Control Compound for NF-κB/MAPK Anti-Inflammatory Screening

Use 6-O-p-coumaroyl scandoside methyl ester (CSME) as a structurally matched negative control in anti-inflammatory assays targeting the NF-κB and MAPK signaling pathways. Direct head-to-head comparison demonstrated that CSME and scandoside methyl ester (SME) both fail to significantly suppress TNF-α, IL-6, and NO production in LPS-induced RAW 264.7 macrophages at 100 μM, whereas ASP and ASPA exhibit potent suppression in the identical assay system [2]. This validated inactivity makes CSME suitable for benchmarking active iridoid analogs and ruling out non-specific matrix effects.

Structure-Activity Relationship Studies on Iridoid Acyl Substituents

Incorporate 6-O-p-coumaroyl scandoside methyl ester as a reference compound in SAR investigations of iridoid glycoside biological activities. Comparative enzyme inhibition data reveal that the p-coumaroyl moiety confers no human neutrophil elastase inhibitory activity (IC₅₀ inactive), while the closely related p-methoxycinnamoyl ester analog exhibits potent activity with an IC₅₀ of 18.0 μM [3]. CSME therefore represents a critical data point for mapping the structural determinants of HNE inhibition within the scandoside methyl ester series.

Metabolite Pharmacokinetic Studies Targeting p-Coumaric Acid

Select 6-O-p-coumaroyl scandoside methyl ester for in vivo pharmacokinetic investigations where p-coumaric acid is the analyte of interest. The compound undergoes metabolic hydrolysis to release free p-coumaric acid, and validated HPLC methods exist for quantifying this metabolite in rat plasma following administration of CSME [4]. The established stability profile of CSME in buffered aqueous solutions further supports its use in formulation and dosing studies [5].

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